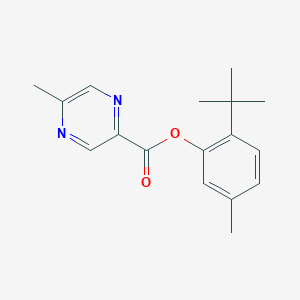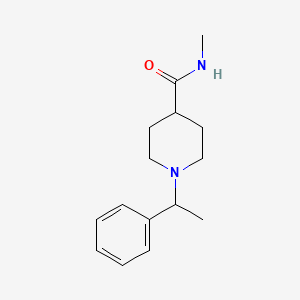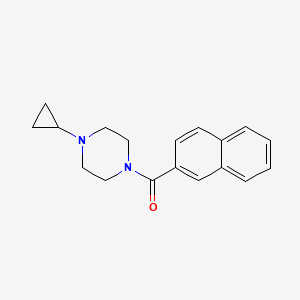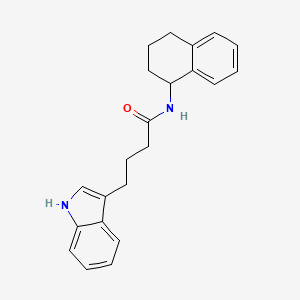
1-(4-Chlorophenyl)-2-(4-nitroimidazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-2-(4-nitroimidazol-1-yl)ethanone is an organic compound that features a chlorophenyl group and a nitroimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-2-(4-nitroimidazol-1-yl)ethanone can be synthesized through a multi-step process involving the following key steps:
Nitration of Imidazole: The imidazole ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 4-nitroimidazole.
Formation of Ethanone Derivative: The 4-nitroimidazole is then reacted with 1-(4-chlorophenyl)ethanone under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound typically involves optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-2-(4-nitroimidazol-1-yl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Sodium hydroxide, ethanol as solvent.
Major Products:
Reduction: 1-(4-Chlorophenyl)-2-(4-aminoimidazol-1-yl)ethanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chlorophenyl)-2-(4-nitroimidazol-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to the presence of the nitroimidazole moiety, which is known for its activity against anaerobic bacteria and protozoa.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-(4-nitroimidazol-1-yl)ethanone involves its interaction with biological targets such as enzymes or receptors. The nitroimidazole moiety can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage DNA and other cellular components, thereby exerting its antimicrobial effects.
Comparison with Similar Compounds
Metronidazole: Another nitroimidazole derivative used as an antimicrobial agent.
Tinidazole: Similar to metronidazole, used for treating infections caused by anaerobic bacteria and protozoa.
Uniqueness: 1-(4-Chlorophenyl)-2-(4-nitroimidazol-1-yl)ethanone is unique due to the presence of the chlorophenyl group, which may impart additional chemical properties and potential biological activities compared to other nitroimidazole derivatives.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-(4-nitroimidazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O3/c12-9-3-1-8(2-4-9)10(16)5-14-6-11(13-7-14)15(17)18/h1-4,6-7H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQXAZWYYVJHRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN2C=C(N=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[[1-(Oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylmethyl]-1-phenyltetrazole](/img/structure/B7521360.png)

![2-[(5-cyclopropyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)propanamide](/img/structure/B7521368.png)
![1-[[4-Ethyl-5-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]azepan-2-one](/img/structure/B7521374.png)

![2-[(2-fluorophenyl)sulfonylamino]-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-4-methylsulfanylbutanamide](/img/structure/B7521385.png)
![4-(4-Chloro-3-methylphenoxy)thieno[3,2-d]pyrimidine](/img/structure/B7521408.png)
![4-(Thieno[3,2-d]pyrimidin-4-ylamino)cyclohexan-1-ol](/img/structure/B7521413.png)
![3-[Benzyl-[(7-hydroxy-8-methyl-2-oxochromen-4-yl)methyl]amino]propanamide](/img/structure/B7521421.png)

![1-[(Dimethylsulfamoylamino)methyl]-3-methylbenzene](/img/structure/B7521429.png)


![1-[5-(1,2-dihydroimidazo[1,2-a]benzimidazole-3-carbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7521453.png)
